2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate
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Overview
Description
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate is a compound with the molecular formula C21H33O9 and a molecular weight of 429.481 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate typically involves the reaction of 2-hydroxyethyl methacrylate with other monomers such as methyl methacrylate and isobutyl methacrylate . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes where the monomers are reacted under controlled conditions to produce the desired polymer. The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with other molecules. This property makes it an effective adhesive and a valuable component in polymer synthesis. The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of stable polymers and copolymers .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl methacrylate
- Methyl methacrylate
- Isobutyl methacrylate
Uniqueness
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which provide it with superior adhesive properties and versatility in polymer synthesis compared to similar compounds .
Properties
CAS No. |
25951-39-7 |
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Molecular Formula |
C18H29O7- |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3/p-1 |
InChI Key |
HLTOIQGDBKQVCS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Origin of Product |
United States |
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